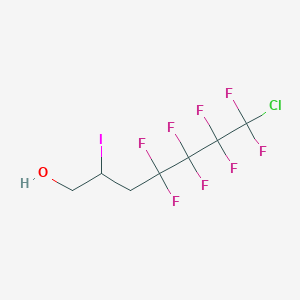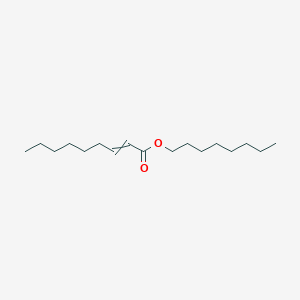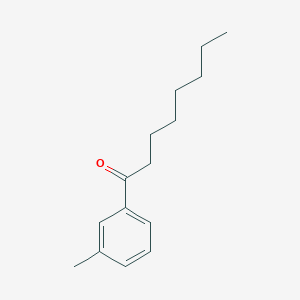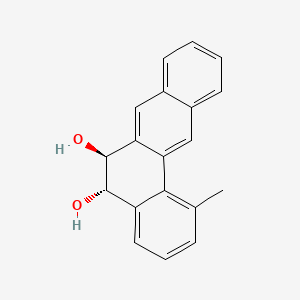
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol is a halogenated organic compound. This compound is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, attached to a heptane backbone. The presence of these halogens imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the halogenation of a heptane derivative, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective addition of halogens and the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogen gases. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The halogen atoms can be reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the halogens may produce partially halogenated heptane derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into other molecules.
Biology: The compound’s unique structure makes it a useful probe in studying halogenated biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-4,4,5,5,6,6,7,7-octafluoroheptan-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol: Lacks the chlorine atom, which may affect its chemical properties and reactivity.
Uniqueness
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol is unique due to the presence of multiple halogen atoms, which impart distinct chemical properties. The combination of chlorine, fluorine, and iodine in a single molecule allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
103147-31-5 |
|---|---|
Fórmula molecular |
C7H6ClF8IO |
Peso molecular |
420.46 g/mol |
Nombre IUPAC |
7-chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol |
InChI |
InChI=1S/C7H6ClF8IO/c8-7(15,16)6(13,14)5(11,12)4(9,10)1-3(17)2-18/h3,18H,1-2H2 |
Clave InChI |
LQNZLEXMFXLCHU-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)I)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)

![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)


![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)



